molecular formula C19H28N2O7S2 B1681772 STX140 CAS No. 401600-86-0

STX140

Katalognummer: B1681772
CAS-Nummer: 401600-86-0
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: AQSNIXKAKUZPSI-SSTWWWIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von STX140 beinhaltet die Sulfamoylierung von 2-Methoxyestradiol. Die Reaktion erfordert typischerweise die Verwendung von Sulfamoylchlorid und einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Sulfamoylchlorids zu verhindern .

Analyse Chemischer Reaktionen

Microtubule Disruption

STX140's primary mechanism involves microtubule disruption, which is essential for mitosis. By binding to tubulin, it prevents the formation of stable microtubules, leading to cell-cycle arrest at the G2/M phase and subsequent apoptosis . Studies have shown that this compound induces significant morphological changes in cancer cells, including depolarization of mitochondrial bioenergetics and activation of apoptotic pathways .

Induction of Apoptosis

Research indicates that this compound activates caspase-3/7 in various cancer cell lines, which are crucial mediators in the apoptotic process. The compound also down-regulates anti-apoptotic proteins such as survivin and XIAP, enhancing its pro-apoptotic effects .

In Vitro and In Vivo Studies

Various studies have explored the efficacy of this compound both in vitro and in vivo. In animal models, particularly transgenic mice with hormone-independent breast cancer, this compound demonstrated significant tumor inhibition compared to traditional therapies like paclitaxel .

Table 3: Comparative Efficacy of this compound vs. Paclitaxel

Parameter This compound Paclitaxel
Tumor Growth InhibitionSignificantModerate
Induction of ApoptosisHighModerate
Side EffectsMinimalSignificant

Vergleich Mit ähnlichen Verbindungen

STX140 ähnelt anderen Mikrotubuli-störenden Mitteln wie Paclitaxel und Docetaxel. Es hat mehrere einzigartige Eigenschaften, die es zu einem vielversprechenden therapeutischen Mittel machen. Im Gegensatz zu Paclitaxel und Docetaxel ist this compound gegen Taxan-resistente Krebszelllinien wirksam . Darüber hinaus hat this compound im Vergleich zu Paclitaxel eine geringere Neurotoxizität gezeigt, was es zu einer potenziell sichereren Alternative für die Krebsbehandlung macht .

Ähnliche Verbindungen umfassen:

Biologische Aktivität

STX140, also known as 2-Methoxyestradiol-3,17-O,O-bis-sulfamate, is a synthetic derivative of estradiol that has garnered attention for its potential as an anti-cancer agent. It exhibits unique biological activities, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Microtubule Disruption
this compound primarily functions as a microtubule disruptor. It binds to tubulin, leading to microtubule destabilization, which is critical for cell cycle progression. This disruption results in cell cycle arrest and apoptosis in cancer cells. Research indicates that this compound induces significant changes in mitochondrial bioenergetics, activating caspases involved in the apoptotic pathway .

Apoptotic Pathway Activation
The compound triggers apoptosis through the intrinsic pathway by depolarizing mitochondrial membranes and activating caspases 3 and 7. Additionally, it reduces the expression of anti-apoptotic proteins such as survivin and XIAP, further facilitating cell death .

In Vivo Studies

A significant body of research has demonstrated the efficacy of this compound in various animal models:

  • Breast Cancer Models: In C3(1)/SV40 T-Ag transgenic mice, this compound showed superior anti-cancer efficacy compared to paclitaxel, with notable reductions in tumor burden and enhanced survival rates .
  • Melanoma Models: In SKMEL-28 melanoma cells, this compound exhibited dose-dependent antiproliferative effects, with an IC50 value decreasing over time. Clonogenic assays confirmed its ability to inhibit colony formation effectively .

In Vitro Studies

This compound has been tested across multiple cancer cell lines:

Cell LineIC50 (nM)Effect on ApoptosisNotes
MCF-7~100Induces apoptosisCyclin B1 induction observed
A2780 (Ovarian)~70Activates caspasesSignificant mitochondrial depolarization observed
LNCaP (Prostate)~90Cell cycle arrestReduced survivin expression

These studies highlight this compound's potent anti-cancer properties across different types of malignancies.

Case Study 1: Breast Cancer Resistance

In a study investigating taxane-resistant breast cancer models, this compound maintained efficacy despite the presence of drug resistance mechanisms such as P-glycoprotein expression. This highlights its potential as a treatment option for patients with resistant forms of breast cancer .

Case Study 2: Ovarian Cancer

Research on A2780 ovarian carcinoma cells demonstrated that this compound not only induced apoptosis but also inhibited cell proliferation effectively. The compound was found to be less affected by resistance mechanisms compared to conventional chemotherapeutics .

Pharmacokinetics and Bioavailability

This compound exhibits excellent oral bioavailability (approximately 87%), making it a viable candidate for oral administration in clinical settings. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNIXKAKUZPSI-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336467
Record name 2-Methoxyestradiol disulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401600-86-0
Record name 2-Methoxyestradiol-3,17-O,O-bis(sulfamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyestradiol disulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STX-140
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
STX140
Reactant of Route 2
STX140
Reactant of Route 3
Reactant of Route 3
STX140
Reactant of Route 4
STX140
Reactant of Route 5
STX140
Reactant of Route 6
Reactant of Route 6
STX140

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.